![molecular formula C8H12O3 B2532584 6-オキサビシクロ[3.2.1]オクタン-1-カルボン酸 CAS No. 2168063-53-2](/img/structure/B2532584.png)

6-オキサビシクロ[3.2.1]オクタン-1-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

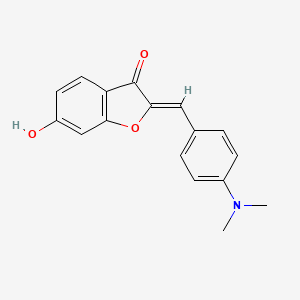

6-Oxabicyclo[3.2.1]octane-1-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique bicyclic structure, which includes an oxygen atom within the ring system. This compound has a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol .

科学的研究の応用

6-Oxabicyclo[3.2.1]octane-1-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug discovery.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of glycal-derived 1,6-enyne bearing propargylic carboxylates, which undergo a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes.

Industrial Production Methods

Industrial production methods for 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

6-Oxabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

作用機序

The mechanism of action of 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique bicyclic structure allows it to fit into various binding sites, potentially modulating biological activities. Detailed studies on its mechanism of action are ongoing, and specific molecular targets may vary depending on the application.

類似化合物との比較

Similar Compounds

8-Azabicyclo[3.2.1]octane: A similar compound with a nitrogen atom in the ring system, used in the synthesis of tropane alkaloids.

11-Oxatricyclo[5.2.1.0]decane: Another related compound with a different ring structure, used in various synthetic applications.

Uniqueness

6-Oxabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its oxygen-containing bicyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable scaffold in synthetic chemistry and drug discovery.

特性

IUPAC Name |

6-oxabicyclo[3.2.1]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(4-8)11-5-8/h6H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTNBPCWKXEQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)(CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the impact of the hydroxymethyl group conformation on the supramolecular structure of 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid derivatives?

A: The conformation of the hydroxymethyl group, whether anti or gauche, significantly influences the dimensionality of the supramolecular structures formed through O-H...O hydrogen bonds. [, ] For instance, in 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, the anti conformation leads to the formation of one-dimensional step-ladder structures. [] Conversely, in 1-(hydroxymethyl)-7-oxaspiro[bicyclo[3.2.1]octane-6,1'-cyclopentane]-5-carboxylic acid, the gauche conformation results in a two-dimensional structure characterized by carboxylic acid dimers connected by hydroxyl-to-ether contacts. []

Q2: How does the introduction of alkenyl or alkynyl groups affect the structure of 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid derivatives?

A: Replacing the ethyl groups in 7,7-diethyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid with unsaturated alkenyl or alkynyl groups can significantly alter both the molecular structure and hydrogen-bonding patterns. [] While substituting a single ethyl group with a vinyl group shows minimal impact, replacing both ethyl groups with vinyl or acetylene appendages leads to more substantial changes in molecular structure and results in different hydrogen-bonding motifs. []

Q3: What is the role of N-alkylamide substituents in the supramolecular organization of 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid derivatives?

A: Introducing N-alkylamide substituents in axial positions, along with the hydroxymethyl group, can lead to the formation of diverse two- and three-dimensional hydrogen-bonding networks. [] These networks often utilize a dimeric substructure as a supramolecular synthon, highlighting the potential for crystal engineering using these derivatives. []

Q4: Are there any analytical techniques used to characterize the structure of these compounds?

A: X-ray crystallography has been extensively employed to determine the solid-state structures of various 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid derivatives. [, , , ] This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, ultimately elucidating the conformation and intermolecular interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2532501.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)

![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)

![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)

![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)